molecular formula C18H24N4O5S B2358263 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide CAS No. 921885-90-7

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B2358263
CAS No.: 921885-90-7
M. Wt: 408.47
InChI Key: CMUMQTBPMXRUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Excretion

Research on similar compounds shows that their metabolism and excretion involve complex processes. For instance, Shin Takusagawa et al. (2012) studied the metabolism and excretion of a β3-adrenoceptor agonist, highlighting the rapid absorption and circulation of the unchanged form and metabolites in plasma, with recovery mainly in urine and feces as the unchanged form. This provides insight into how similar compounds might be metabolized and excreted in the human body.

Molecular Interactions and Effects

Research into the interactions and effects of chemical compounds at the molecular level offers insights into their potential applications. For example, Arne Trettin et al. (2014) investigated the effects of paracetamol on various enzyme activities and oxidative stress, showing how it interacts with cyclooxygenase (COX), nitric oxide synthase (NOS), and cytochrome P450 (CYP) families. Understanding these interactions helps in predicting the biological roles and therapeutic potential of similar compounds.

Oxidative Stress and Inflammatory Response

The interplay between chemical compounds and oxidative stress pathways is crucial in understanding their effects on human health. M. Valgimigli et al. (2004) focused on the generation of hydroxyl radicals and levels of tumor necrosis factor-alpha, emphasizing the role of oxidative stress in the progression to heart failure post-myocardial infarction. This research suggests potential areas where similar compounds could be explored for their antioxidant properties or roles in modulating oxidative stress and inflammation.

Bioavailability and Pharmacokinetics

Understanding the bioavailability and pharmacokinetics of chemical compounds is essential for their application in scientific research. Studies on compounds like O. Kinsky et al. (2016)’s metformin derivative show how these compounds interact with reactive species such as methylglyoxal, forming novel metabolites. This kind of research sheds light on how similar complex compounds might behave in biological systems, offering potential pathways for therapeutic applications.

Properties

IUPAC Name

2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S/c1-26-14-4-3-12(7-15(14)27-2)5-6-20-17(25)11-28-18-21-8-13(10-23)22(18)9-16(19)24/h3-4,7-8,23H,5-6,9-11H2,1-2H3,(H2,19,24)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUMQTBPMXRUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.